molecular formula C11H9N3S4 B14919631 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14919631
M. Wt: 311.5 g/mol
InChI Key: ZOXQJJDCKDNMPG-UHFFFAOYSA-N
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Description

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The unique structure of this compound, which includes both thiadiazole and benzothiazole moieties, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl-1,3-benzothiazole with appropriate reagents under controlled conditions. One common method involves the use of hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazole derivatives .

Scientific Research Applications

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of thiadiazole and benzothiazole moieties in 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione makes it unique compared to other similar compounds. This dual functionality enhances its biological activity and broadens its range of applications in scientific research and industry .

Properties

Molecular Formula

C11H9N3S4

Molecular Weight

311.5 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C11H9N3S4/c1-7-12-13-10(17-7)16-6-14-8-4-2-3-5-9(8)18-11(14)15/h2-5H,6H2,1H3

InChI Key

ZOXQJJDCKDNMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCN2C3=CC=CC=C3SC2=S

Origin of Product

United States

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